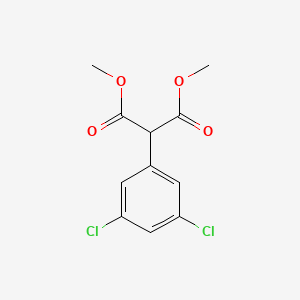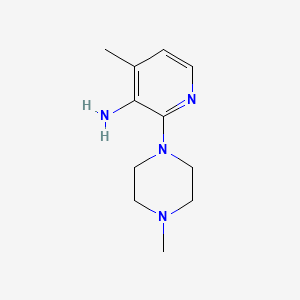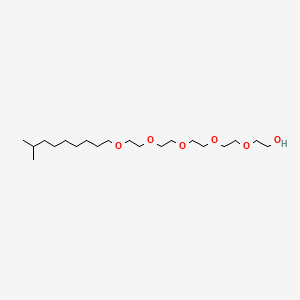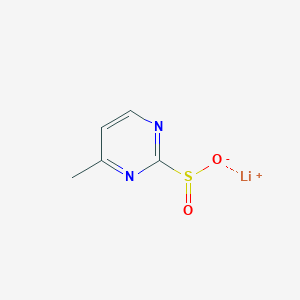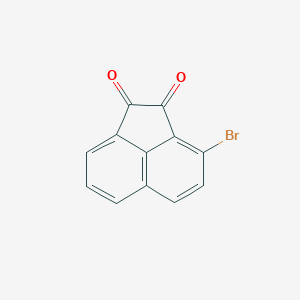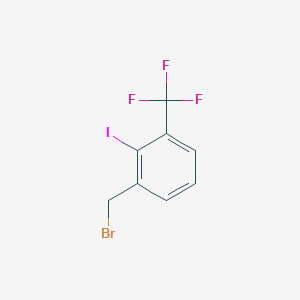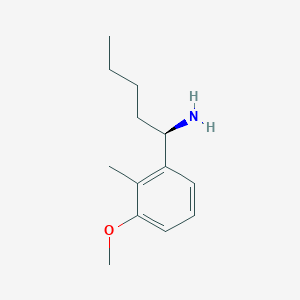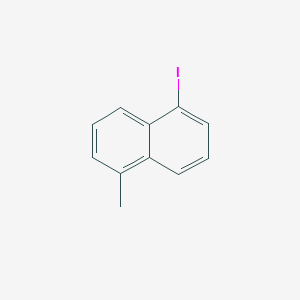
1-Iodo-5-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-5-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Iodo-5-methylnaphthalene can be synthesized through electrophilic iodination of 1-methylnaphthalene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as iodine pentoxide (I2O5) in acetic acid as the solvent. The reaction is carried out at a temperature of around 60°C for 24 hours . The iodination selectivity is high, yielding mainly 1-iodo-4-methylnaphthalene, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-5-methylnaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form various substituted naphthalene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: Reagents include palladium catalysts and organostannanes or organoboranes.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 1-amino-5-methylnaphthalene or 1-alkoxy-5-methylnaphthalene.
Cross-Coupling Reactions: Products include various substituted naphthalenes, such as 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
1-Iodo-5-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Iodo-5-methylnaphthalene in chemical reactions involves the activation of the iodine atom, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in cross-coupling reactions, the palladium catalyst activates the iodine atom, allowing for the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodonaphthalene: Similar structure but lacks the methyl group at the fifth position.
2-Iodonaphthalene: Iodine atom is at the second position instead of the first.
1-Bromonaphthalene: Bromine atom instead of iodine at the first position.
Uniqueness
1-Iodo-5-methylnaphthalene is unique due to the presence of both an iodine atom and a methyl group on the naphthalene ring.
Eigenschaften
Molekularformel |
C11H9I |
|---|---|
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
1-iodo-5-methylnaphthalene |
InChI |
InChI=1S/C11H9I/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 |
InChI-Schlüssel |
UVOBYFVASBUIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




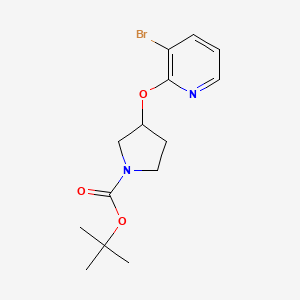
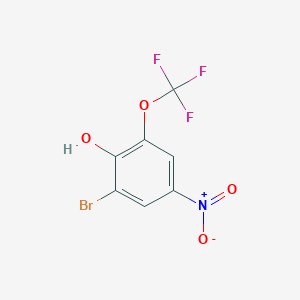
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
